N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
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Overview
Description
N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-methylpiperazine derivative. This can be achieved by reacting piperazine with methylating agents under controlled conditions.
Introduction of the Methanesulfonamide Group: The next step involves the introduction of the methanesulfonamide group. This is typically done by reacting the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Methylphenyl Group: The final step involves coupling the intermediate with a 2-methylphenyl derivative. This can be achieved through a nucleophilic substitution reaction, where the piperazine derivative acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Halogenated reagents are commonly used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents such as bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its efficacy against various bacterial strains.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between sulfonamides and biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the antibacterial or antifungal effects observed.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
- N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide
Uniqueness
N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to other sulfonamides. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-13-6-4-5-7-14(13)18(22(3,20)21)12-15(19)17-10-8-16(2)9-11-17/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOJGPIPMCHHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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